2-Chloro-2-fluoro-nitroethane
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Overview
Description
2-Chloro-2-fluoro-nitroethane is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro functional groups (-NO2). The nitro group is known for its high dipole moment and polar character, which significantly influences the physical and chemical properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-fluoro-nitroethane can be synthesized through various methods. One common method involves the nitration of alkanes at high temperatures in the vapor phase. This process typically results in a mixture of products . Another method involves the direct substitution of hydrocarbons with nitric acid, as shown in the reaction: [ \text{RH} + \text{HONO}_2 \rightarrow \text{RNO}_2 + \text{H}_2\text{O} ] Additionally, displacement reactions with nitrite ions can be used: [ \text{RX} + \text{NO}_2^- \rightarrow \text{RNO}_2 + \text{X}^- ] Oxidation of primary amines is another route: [ \text{RNH}_2 \xrightarrow{[O]} \text{RNO}_2 ]
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where hydrocarbons are treated with nitric acid under controlled conditions to ensure the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-fluoro-nitroethane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of amines.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
2-Chloro-2-fluoro-nitroethane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-2-fluoro-nitroethane involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes . The presence of chlorine and fluorine atoms also influences the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Nitromethane: A simple nitro compound with similar reactivity but different physical properties.
2-Chloro-2-fluoroethanol: Similar in structure but lacks the nitro group, resulting in different chemical behavior.
2-Fluoro-2-nitropropane: Another nitro compound with a different alkyl group, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-2-fluoro-nitroethane is unique due to the presence of both chlorine and fluorine atoms along with the nitro group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1-chloro-1-fluoro-2-nitroethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClFNO2/c3-2(4)1-5(6)7/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDNZZPDVDAAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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